Fructosyl-glycine

説明

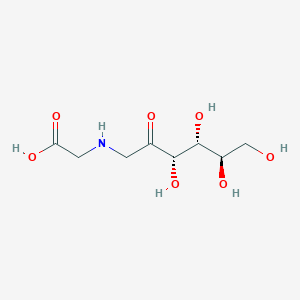

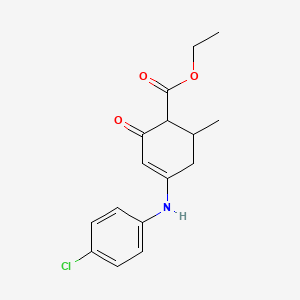

Fructosyl-glycine is a compound with the molecular formula C8H15NO7 . It is also known as {[(3S,4R,5R)-3,4,5,6-Tetrahydroxy-2-oxohexyl]amino}acetic acid . It is related to fructoselysine, which is an Amadori adduct of glucose to lysine .

Synthesis Analysis

A modified procedure has been developed for the synthesis and isolation of fructosyl-glycine . This synthesized fructosyl-glycine can be used for studying its metabolism in mammals as well as for estimating fructose-amino acids in biological fluids . Another study suggests that the optimal conditions for synthesizing Fructosyl-glycine compounds are a reaction time of 0.9 hours, a reaction temperature of 79°C, and a glucose to glycine molar ratio of 3.25:1 .

Molecular Structure Analysis

The molecular structure of fructosyl-glycine is complex, with three defined stereocentres . The average mass of fructosyl-glycine is 237.207 Da, and its monoisotopic mass is 237.084854 Da .

Chemical Reactions Analysis

In the early stages of glycation, a free amino group reversibly reacts with the sugar to produce a Schiff base that may then undergo an essentially irreversible Amadori rearrangement producing Amadori products such as fructosyl amino acid (FA) .

Physical And Chemical Properties Analysis

Fructosyl-glycine is generally water-soluble and can be easily extracted in hot water . Enzymatic degradation of inulin relies on an endo-inulinase that produces fructooligosaccharides with a degree of polymerization of 2–7 .

科学的研究の応用

Metal Ion Complexation

Fructosyl glycine plays a role in metal ion complexation. O'Brien and Morrissey (1997) reported that fructosyl glycine forms complexes with zinc but not with calcium. They observed changes in protonation, which might explain the lower affinities for zinc exhibited by fructosyl glycine compared to glycine (O'Brien & Morrissey, 1997).

Thermostabilization of Enzymes

Sakaue and Kajiyama (2003) focused on thermostabilization of fructosyl-amino acid oxidase, a mutation of which resulted in enhanced stability at higher temperatures. This altered enzyme can be beneficial in the diagnosis of diabetes (Sakaue & Kajiyama, 2003).

Fungal Enzymes and Glycated Protein Determination

Yoshida et al. (1995) found fructosyl amino acid oxidase in several fungal genera. This enzyme can be utilized for determining glycated proteins in blood samples from diabetic patients (Yoshida et al., 1995).

Biosensing of Glycated Proteins

Ferri et al. (2009) reviewed the advancements in biosensing technology for glycated proteins, particularly glycated hemoglobin A1c, utilizing fructosyl amino acid oxidase. This technology is seen as an attractive alternative to conventional detection methods in diabetes management (Ferri et al., 2009).

Glycation Endproducts Screening

Thornalley et al. (2003) used liquid chromatography with tandem mass spectrometric detection to measure concentrations of early glycation adduct fructosyl-lysine and other advanced glycation endproducts, highlighting their importance in physiological modification of proteins and potential implications in diabetes and uraemia (Thornalley et al., 2003).

Development of Glycated Protein Biosensors

Kameya et al. (2015) discussed the development of biosensing systems for glycated proteins, which could lead to highly sensitive and proteolytic-digestion-free biosensing systems for these proteins (Kameya et al., 2015).

Structure and Clinical Usefulness of Fructosamine

Armbruster (1987) explained that fructosamine's concentration in serum reflects the degree of glycemic control in diabetic patients, offering a quick, economical, and accurate means for clinical assessment (Armbruster, 1987).

Enhancing Thermostability of Fungal Enzymes

Hirokawa et al. (2008) conducted a study on improving the thermostability of fructosyl peptide oxidases, which are crucial for clinical diagnosis, particularly in the determination of glycoproteins like hemoglobin A1c (Hirokawa et al., 2008).

Safety and Hazards

将来の方向性

Future research is expected to lead to the next generation of convenient, simple, and economical sensors for glycated protein, ideally suited for point-of-care treatment and self-monitoring applications . Also, the microbial potential for FOS production through enzymes with fructosyltransferase activity and the modulation of FOS production yields by exogenous stimuli and endogenous modifications are areas of interest .

特性

IUPAC Name |

2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO7/c10-3-5(12)8(16)7(15)4(11)1-9-2-6(13)14/h5,7-10,12,15-16H,1-3H2,(H,13,14)/t5-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUYJMQMTNJNFS-LPBLVHEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CNCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CNCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196101 | |

| Record name | Fructosyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fructosyl-glycine | |

CAS RN |

4429-05-4 | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4429-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructosyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004429054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fructosyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1227687.png)

![N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-2-thiazolyl]-1-piperazinecarbothioamide](/img/structure/B1227688.png)

![8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1227689.png)

![1,3-Dimethyl-5-[(1-methyl-2-pyrrolidinylidene)ethylidene]-2-thioxoimidazolidine-4-one](/img/structure/B1227692.png)

![2-[(2Z)-2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methylidene]-4-oxo-1,3-thiazolidin-3-yl]-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B1227694.png)